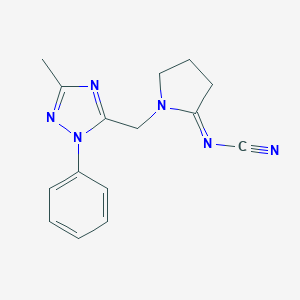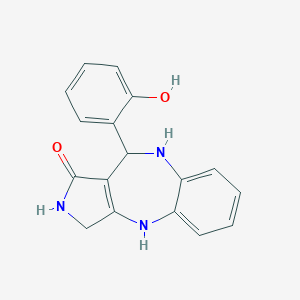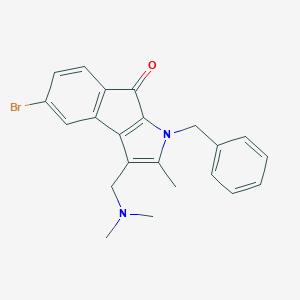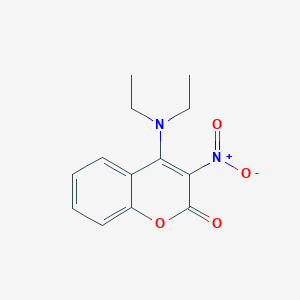
Coumarin, 4-diethylamino-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 4-diethylamino-3-nitro- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of coumarin, 4-diethylamino-3-nitro-, is not fully understood. However, it has been proposed that its anti-cancer activity is due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-microbial activity is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
Coumarin, 4-diethylamino-3-nitro-, has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been found to have an effect on the central nervous system, causing sedation and analgesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using coumarin, 4-diethylamino-3-nitro-, in lab experiments is its unique properties, which make it useful for a variety of applications. However, one limitation is that it is a toxic compound and must be handled with care.
Zukünftige Richtungen
There are several future directions for the study of coumarin, 4-diethylamino-3-nitro-. One direction is the development of new synthetic methods for this compound. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential use in the treatment of cancer, inflammation, and bacterial infections.
In conclusion, coumarin, 4-diethylamino-3-nitro-, is a chemical compound with unique properties that make it useful for a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in the field of medicinal chemistry.
Synthesemethoden
Coumarin, 4-diethylamino-3-nitro-, can be synthesized using various methods, including the Knoevenagel condensation reaction, the Mannich reaction, and the nitration reaction. The Knoevenagel condensation reaction involves the reaction of 4-nitrobenzaldehyde and diethyl malonate in the presence of piperidine as a catalyst to form coumarin, 4-diethylamino-3-nitro-. The Mannich reaction involves the reaction of 4-nitrobenzaldehyde, diethylamine, and formaldehyde in the presence of an acid catalyst to form coumarin, 4-diethylamino-3-nitro-. The nitration reaction involves the reaction of coumarin, 4-diethylamino-3-nitro-, with nitric acid and sulfuric acid to form the nitro derivative.
Wissenschaftliche Forschungsanwendungen
Coumarin, 4-diethylamino-3-nitro-, has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
50527-31-6 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
4-(diethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZFKKSGSQPHNBNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Andere CAS-Nummern |
50527-31-6 |
Löslichkeit |
39.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





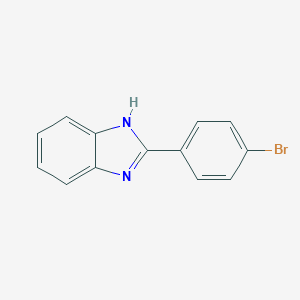


![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
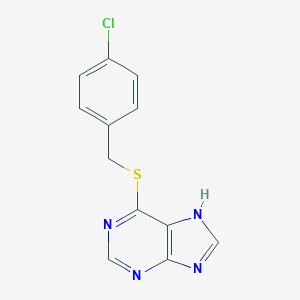
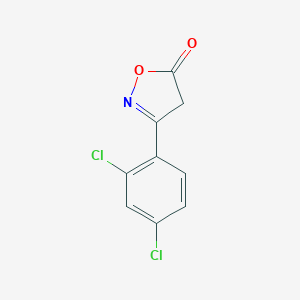
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
